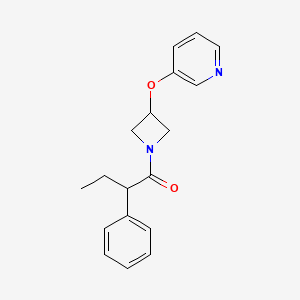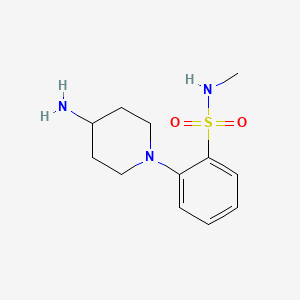
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, also known as PNU-22394, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.
科学研究应用
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been studied for its potential applications in various scientific research areas, including neurobiology, pharmacology, and toxicology. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have beneficial effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has also been used to study the role of the NMDA receptor in synaptic plasticity and learning and memory processes. In addition, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been used in toxicology studies to investigate the effects of NMDA receptor antagonism on various physiological systems.
作用机制
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one selectively binds to the glycine-binding site of the NMDA receptor, thereby blocking the binding of glycine and preventing the activation of the receptor. This results in the inhibition of the NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways. The selective antagonism of the NMDA receptor by 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one are primarily related to its selective antagonism of the NMDA receptor. This results in the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling pathways, which can have both beneficial and detrimental effects depending on the context. In animal models of neurodegenerative diseases, 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. However, the long-term effects of NMDA receptor antagonism on synaptic plasticity and learning and memory processes are still not fully understood.
实验室实验的优点和局限性
One of the main advantages of using 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is its selective antagonism of the NMDA receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, the use of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one in lab experiments is also limited by its potential off-target effects and the need for careful dosing and administration to avoid unwanted side effects.
未来方向
There are several future directions for research on 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one, including the investigation of its effects on synaptic plasticity and learning and memory processes, the development of more selective NMDA receptor antagonists, and the exploration of its potential therapeutic applications in neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of NMDA receptor antagonism on neuronal function and behavior.
合成方法
The synthesis of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves the reaction of 3-(pyridin-3-yloxy)azetidine with 2-bromo-1-phenylbutane in the presence of potassium carbonate and copper powder. This reaction results in the formation of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one as a white solid with a purity of over 98%. This synthesis method has been optimized to produce high yields of 2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one with minimal impurities.
属性
IUPAC Name |
2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-17(14-7-4-3-5-8-14)18(21)20-12-16(13-20)22-15-9-6-10-19-11-15/h3-11,16-17H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESUDNFNSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2867630.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)


![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2867641.png)
![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)
![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)
![2-[(3-Methylbutyl)sulfonyl]benzoic acid](/img/structure/B2867650.png)
![methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2867651.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867652.png)